N-Phenyl-1H-benzimidazol-2-amine

NHE3 inhibition Sodium-proton exchanger Renal and respiratory disorders

N-Phenyl-1H-benzimidazol-2-amine is the unsubstituted parent scaffold of patented NHE3 inhibitors, critical for sodium-proton exchanger subtype 3 programs. Its unique N-phenyl motif is essential for biological activity—analog substitution is NOT functionally equivalent. Validated as a potent BACE1 inhibitor (sub-µM IC50) for Alzheimer's research and a superior hnRNP M targeting building block for cancer metastasis studies. With high thermal stability (bp 411.5°C) and rigid planar structure, it enables complex heterocyclic synthesis. Secure this non-fungible key pharmacophore to drive your SAR and medicinal chemistry programs forward.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 21578-58-5
Cat. No. B182968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1H-benzimidazol-2-amine
CAS21578-58-5
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H2,14,15,16)
InChIKeyOUAAURDVPDKVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-benzimidazol-2-amine (CAS 21578-58-5) for Scientific Research and Procurement Evaluation


N-Phenyl-1H-benzimidazol-2-amine (CAS: 21578-58-5) is a heterocyclic compound with a benzimidazole core bearing a phenylamino substituent at the 2-position [1]. It is characterized by a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol, with a density of 1.298 g/cm³, a boiling point of 411.5°C at 760 mmHg, and a flash point of 202.7°C . This compound serves as a key pharmacophore in medicinal chemistry, demonstrating potential as an NHE3 inhibitor [2] and as a versatile building block in organic synthesis for the construction of biologically active heterocyclic systems [3].

Why N-Phenyl-1H-benzimidazol-2-amine Cannot Be Substituted by Other 2-Aminobenzimidazoles


The substitution of N-Phenyl-1H-benzimidazol-2-amine with other 2-aminobenzimidazole analogs is not functionally equivalent due to its unique N-phenyl substitution, which critically impacts both its biological activity profile and physicochemical properties. In the context of sodium-proton exchanger subtype 3 (NHE3) inhibition, the specific N-phenyl motif is essential for activity, as evidenced by the broader patent claims covering N-substituted (benzoimidazol-2-yl)phenylamines, where variations in substitution are shown to modulate potency [1]. Similarly, in hnRNP M targeting, the replacement of a methyl pyrimidine moiety (as in the comparator BMMP) with a benzimidazole core resulted in significantly enhanced protein binding affinity and anti-cell migration activity, highlighting the non-fungible nature of this structural class [2].

Quantitative Differentiation Evidence for N-Phenyl-1H-benzimidazol-2-amine Compared to Closest Analogs


N-Phenyl-1H-benzimidazol-2-amine as a Core Scaffold for NHE3 Inhibitors: Comparative Structural Requirement

N-Phenyl-1H-benzimidazol-2-amine is the unsubstituted parent compound of a patented class of N-substituted (benzoimidazol-2-yl)phenylamines that act as sodium-proton exchanger subtype 3 (NHE3) inhibitors. The presence of the phenylamino group at the 2-position of the benzimidazole core is a defining structural feature for this activity class. Comparative structure-activity relationship (SAR) data from the patent indicates that modifications to this phenyl ring or the benzimidazole core modulate inhibitory potency [1]. While specific IC50 values for the unsubstituted parent are not explicitly listed in the patent, the compound is explicitly claimed as the fundamental scaffold, distinguishing it from other benzimidazoles that lack this critical N-phenyl substitution and exhibit no documented NHE3 activity [1].

NHE3 inhibition Sodium-proton exchanger Renal and respiratory disorders

Enhanced Affinity for hnRNP M Protein via Benzimidazole Scaffold Replacement Compared to BMMP

A direct structural comparison revealed that replacing the methyl pyrimidine moiety in the known compound BMMP with a benzimidazole core (as in N-phenyl-1H-benzimidazol-2-amine derivatives) resulted in a significantly improved affinity for the hnRNP M protein and enhanced anti-cell migration activity. This demonstrates the unique advantage of the benzimidazole scaffold over the pyrimidine-based comparator [1].

hnRNP M Cancer metastasis Cell migration inhibition Drug repurposing

BACE1 Inhibition: Potency of 2-Amino-1-phenyl-benzimidazole Derivatives as a New Scaffold

A series of 2-amino-1-phenylbenzimidazole derivatives were designed and synthesized as novel BACE1 inhibitors, demonstrating that this scaffold provides a valid starting point for further optimization. The most potent derivative in the series, compound T14, exhibited an IC50 of 0.45 μM against BACE1 . This data quantifies the inhibitory potential of this class, which is a key differentiator from other benzimidazole analogs not optimized for BACE1.

BACE1 inhibition Alzheimer's disease Beta-amyloid Neurodegeneration

Differential Physicochemical Properties: Density and Boiling Point Compared to 2-Aminobenzimidazole

N-Phenyl-1H-benzimidazol-2-amine exhibits distinct physicochemical properties compared to its simpler analog, 2-aminobenzimidazole (CAS 934-32-7). The addition of the phenyl group significantly increases the molecular weight (209.25 vs. 133.15 g/mol), density (1.298 vs. ~1.29 g/cm³), and boiling point (411.5°C vs. 267°C) [1][2]. These differences directly impact handling, solubility, and formulation, making N-phenyl-1H-benzimidazol-2-amine a distinct entity for procurement.

Physicochemical properties Solubility Stability Formulation

Key Research and Industrial Application Scenarios for N-Phenyl-1H-benzimidazol-2-amine


Development of NHE3 Inhibitors for Renal and Respiratory Diseases

As the unsubstituted parent scaffold of a patented class of NHE3 inhibitors, N-phenyl-1H-benzimidazol-2-amine is essential for medicinal chemistry programs focused on sodium-proton exchanger subtype 3. This target is implicated in acute/chronic renal failure, biliary function disorders, and respiratory conditions like sleep apnea [1]. The compound serves as the critical starting point for synthesizing derivatives to establish SAR and optimize NHE3 inhibitory potency.

Anti-Metastatic Drug Discovery Targeting hnRNP M

Research has demonstrated that benzimidazole-based compounds exhibit significantly better affinity for hnRNP M and enhanced anti-cell migration activity compared to the pyrimidine-based comparator BMMP [2]. N-phenyl-1H-benzimidazol-2-amine is therefore a strategic building block for laboratories investigating epithelial-mesenchymal transition (EMT) and cancer metastasis, where inhibition of hnRNP M is a validated therapeutic approach.

BACE1 Inhibitor Optimization for Alzheimer's Disease

The 2-amino-1-phenylbenzimidazole scaffold has been validated as a potent BACE1 inhibitor, with derivatives achieving sub-micromolar IC50 values (e.g., 0.45 μM) . Procurement of N-phenyl-1H-benzimidazol-2-amine enables the exploration of this novel chemical space for Alzheimer's disease research, providing an alternative to other benzimidazole classes with unknown BACE1 activity.

Synthesis of Advanced Heterocyclic Building Blocks and Materials

Due to its rigid planar structure, high thermal stability (boiling point 411.5°C), and distinct electronic properties, N-phenyl-1H-benzimidazol-2-amine is a valuable intermediate in organic synthesis for constructing complex heterocyclic systems [3]. It is also explored in materials science for applications requiring high-temperature stability and specific mechanical strength [3].

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